molecular formula C9H9N3O2 B13738810 1-ethyl-7-nitro-1H-benzo[d]imidazole

1-ethyl-7-nitro-1H-benzo[d]imidazole

Cat. No.: B13738810
M. Wt: 191.19 g/mol
InChI Key: QXPZUGAGIQNWMB-UHFFFAOYSA-N
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Description

1-Ethyl-7-nitro-1H-benzo[d]imidazole (CAS 31419-69-9) is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold in pharmacology, substituted with a nitro group at the 7-position and an ethyl group at the 1-nitrogen atom. It has a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol . Benzimidazole derivatives are extensively investigated for their diverse biological activities. They are recognized as key pharmacophores in the development of novel therapeutic agents . Specifically, substituted benzimidazoles have been identified as promising scaffolds in anticancer research. Studies have shown that certain derivatives can function as DNA minor groove-binding ligands and inhibit critical enzymes like human topoisomerase I (Hu Topo I), a validated anticancer target . This mechanism can lead to the disruption of DNA replication in cancer cells and induce cell cycle arrest, making such compounds valuable tools for probing cancer biology and developing new chemotherapeutic strategies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-ethyl-7-nitrobenzimidazole

InChI

InChI=1S/C9H9N3O2/c1-2-11-6-10-7-4-3-5-8(9(7)11)12(13)14/h3-6H,2H2,1H3

InChI Key

QXPZUGAGIQNWMB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of 1 Ethyl 7 Nitro 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of the protons and carbons in the 1-ethyl-7-nitro-1H-benzo[d]imidazole structure.

¹H NMR Chemical Shift Analysis of Ethyl and Nitro Substituents

The ¹H NMR spectrum provides critical information about the chemical environment of protons. For this compound, the signals can be divided into the aliphatic region for the ethyl group and the aromatic region for the benzimidazole (B57391) core.

Ethyl Group: The N-ethyl group is expected to exhibit a characteristic A₂X₃ spin system. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom would appear as a quartet, while the terminal methyl protons (-CH₃) would appear as a triplet. In similar N-substituted benzimidazoles, the methylene quartet typically resonates in the range of δ 2.8-4.5 ppm, and the methyl triplet appears further upfield, around δ 1.3-1.5 ppm. For instance, in 2-ethyl-1H-benzo[d]imidazole, the methylene quartet is observed at δ 2.83-2.78 ppm and the methyl triplet at δ 1.31-1.28 ppm. rsc.org

Aromatic Protons and Effect of Nitro Group: The three protons on the benzene (B151609) ring of the benzimidazole core will be significantly influenced by the electron-withdrawing nature of the nitro group at the C7 position. This substituent deshields the ortho and para protons. In 5-nitro-1H-benzo[d]imidazole, the aromatic protons resonate at δ 8.51 (d), 8.11 (dd), and 7.76 (d) ppm. rsc.orgrsc.org For this compound, the proton at C4 would be strongly deshielded, followed by the proton at C6, with the C5 proton being the least deshielded of the three. The proton on the imidazole (B134444) ring (C2-H) is expected to appear as a singlet in the downfield region, typically above δ 8.0 ppm. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃ (Ethyl)~1.4Triplet (t)~7.0
-CH₂- (Ethyl)~4.3Quartet (q)~7.0
H-4DownfieldDoublet (d)~8.0
H-5Mid-aromaticTriplet (t) or dd~8.0
H-6DownfieldDoublet (d)~8.0
H-2Most downfieldSinglet (s)N/A

¹³C NMR Spectral Interpretation of Benzimidazole Core and Side Chains

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Benzimidazole Core: The benzimidazole core typically displays nine distinct carbon signals. The C2 carbon, situated between two nitrogen atoms, is characteristically found in the downfield region, often around δ 140-150 ppm. rsc.org The carbons attached to the nitro group (C7) and the carbons at the ring junction (C3a and C7a) are also significantly affected. The nitro group's strong electron-withdrawing effect causes a downfield shift for the carbon it is attached to (C7) and the ortho (C6) and para (C3a) positions. In 5-nitro-1H-benzo[d]imidazole, the aromatic carbons appear at δ 146.26, 142.15, and 117.10 ppm. rsc.org

Ethyl Side Chain: The ethyl group carbons will appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) directly attached to the nitrogen atom is expected around δ 40-50 ppm, while the terminal methyl carbon (-CH₃) would be found further upfield, typically between δ 12-16 ppm. rsc.org

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (Ethyl)~15
-CH₂- (Ethyl)~45
Aromatic CH (C4, C5, C6)~110-130
C7-NO₂~145
C2~148
Ring Junction (C3a, C7a)~135-145

Two-Dimensional NMR Techniques (e.g., COSY) for Proton Connectivity

Two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) are crucial for confirming the structural assignments made from 1D NMR. A COSY experiment on this compound would reveal correlations between coupled protons. mdpi.com Key expected correlations would include:

A cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

Cross-peaks between adjacent aromatic protons on the benzene ring (e.g., H-4 with H-5, and H-5 with H-6), establishing their sequence on the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₉H₉N₃O₂. The theoretical exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the composition.

Calculated Exact Mass for C₉H₉N₃O₂

IonMolecular FormulaCalculated Exact Mass [M+H]⁺
[M+H]⁺C₉H₁₀N₃O₂⁺192.0768

Proposed Fragmentation Mechanisms of Benzimidazole Derivatives

The fragmentation of benzimidazole derivatives under electron impact (EI) or electrospray ionization (ESI-MS/MS) often follows characteristic pathways. For this compound, the protonated molecule [M+H]⁺ (m/z 192) would be the parent ion. Key fragmentation steps are proposed to include:

Loss of the Ethyl Group: A primary fragmentation pathway would likely involve the cleavage of the N-CH₂ bond, leading to the loss of an ethene molecule (C₂H₄, 28 Da) via a rearrangement, or the radical loss of an ethyl group (•C₂H₅, 29 Da).

Loss of Nitro Group Components: Fragmentation involving the nitro group is common. This can occur through the loss of NO (30 Da) or NO₂ (46 Da), leading to significant fragment ions.

Cleavage of the Benzimidazole Ring: The benzimidazole ring itself can undergo cleavage, although it is a relatively stable aromatic system.

A recent study on nitazene (B13437292) analogs, which are 2-benzylbenzimidazole derivatives, identified characteristic fragmentation patterns including cleavage of the alkyl amino side chain and the benzyl (B1604629) side chain. nih.gov For 2-ethyl-1H-benzo[d]imidazole, major fragments are observed at m/z 146 (M⁺), 145 (M-H)⁺, and 131 (M-CH₃)⁺. rsc.org The fragmentation of 5-nitro-1H-benzo[d]imidazole shows the molecular ion at m/z 163 and fragments corresponding to the loss of NO₂. rsc.org Based on these precedents, a plausible fragmentation pathway for this compound is outlined below.

Proposed Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
192[M+H]⁺
164[M+H - C₂H₄]⁺
146[M+H - NO₂]⁺
118[M+H - NO₂ - C₂H₄]⁺

This detailed analysis, based on data from analogous compounds, provides a robust framework for the spectroscopic and spectrometric characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The most characteristic vibrations are those associated with the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bond in aromatic nitro compounds typically appear as two strong bands. derpharmachemica.com For this compound, these are expected in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). For instance, IR data for ethyl 2-(2-(4-chlorophenyl)-6-nitro-1H-benzo[d]imidazole-1-yl)acetate shows a strong N-O stretching band at 1329.0 cm⁻¹. nih.gov

The benzimidazole core contributes several characteristic bands. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the fused ring system typically occur in the 1450-1620 cm⁻¹ region. orientjchem.org The N-H stretching vibration, characteristic of unsubstituted benzimidazoles (around 3200-2650 cm⁻¹), would be absent due to the ethyl group at the N-1 position. nih.gov

The ethyl group attached to the nitrogen atom will exhibit characteristic aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the CH₂ and CH₃ groups are expected in the 2850-2980 cm⁻¹ range. Bending vibrations for these groups would appear in the fingerprint region, typically between 1375 cm⁻¹ and 1465 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3000 - 3100C-H StretchAromatic Ring
2850 - 2980C-H StretchEthyl Group (CH₂, CH₃)
1500 - 1560N-O Asymmetric StretchNitro Group (NO₂)
1450 - 1620C=C and C=N StretchBenzimidazole Ring
1300 - 1370N-O Symmetric StretchNitro Group (NO₂)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions. researchgate.net

The benzimidazole ring itself is a significant chromophore. Unsubstituted benzimidazole typically displays two absorption bands around 245 nm and 270-280 nm, which are attributed to π→π* transitions within the fused aromatic system. nist.gov The introduction of substituents on the ring can cause shifts in the wavelength and intensity of these absorptions.

The key chromophores in this compound are the nitro-substituted benzene ring and the imidazole moiety fused to it. The nitro group (NO₂) is a powerful auxochrome and chromophore that significantly influences the electronic spectrum. It contains non-bonding electrons (n) and is involved in the π-system of the benzene ring.

The spectrum is expected to show intense absorption bands corresponding to π→π* transitions, likely at wavelengths below 300 nm. These transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the entire aromatic system. A study on nitrobenzaldehydes, which also feature a nitro-substituted benzene ring, identified strong absorptions around 250 nm due to π→π* excitations involving the nitro and benzene groups. researchgate.net A similar strong absorption is anticipated for this compound.

Additionally, a weaker absorption band at a longer wavelength (typically >300 nm) is expected due to the n→π* transition. researchgate.net This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital of the aromatic ring. For example, various benzimidazole derivatives often show absorption maxima (λ_max) above 300 nm. mdpi.com The combination of the benzimidazole system and the nitro group likely results in a complex spectrum with multiple overlapping bands reflecting the rich electronic structure of the molecule.

Table 2: Expected UV-Vis Absorption Data for this compound

Approximate λₘₐₓ (nm)Electronic TransitionAssociated Chromophore
~250 - 280π → πBenzimidazole Ring System
>300n → πNitro Group (NO₂)

Computational Chemistry and Theoretical Investigations of 1 Ethyl 7 Nitro 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. By solving the Schrödinger equation within the DFT framework, researchers can determine the most stable three-dimensional arrangement of atoms and analyze the distribution of electrons, which governs the molecule's chemical behavior. For benzimidazole (B57391) derivatives, DFT calculations have been successfully used to predict geometries, vibrational spectra, and electronic properties that are in good agreement with experimental findings. nih.govnih.gov

The first step in a theoretical investigation is to find the molecule's most stable structure, or its lowest energy conformation. For 1-ethyl-7-nitro-1H-benzo[d]imidazole, this involves optimizing the bond lengths, bond angles, and dihedral angles. The presence of the flexible ethyl group means that multiple rotational isomers (conformers) may exist, and DFT calculations can identify the most energetically favorable arrangement. nih.gov

Furthermore, the benzimidazole core is subject to annular tautomerism, a process where a proton can migrate between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. While the ethyl group at the N1 position prevents this specific tautomerism in this compound, theoretical studies on related unsubstituted benzimidazoles investigate the relative stability of different tautomeric forms. mdpi.com DFT calculations can predict the energy difference between potential tautomers, revealing which form is likely to predominate in different environments, such as in the gas phase or in solution. mdpi.com For similar heterocyclic systems, it has been shown that one tautomer may be more stable in the solid state while another is favored in the gas phase. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for Benzimidazole Derivatives Note: This table is illustrative, based on typical values for related benzimidazole structures as specific data for this compound is not available. Parameters are calculated using methods like B3LYP.

ParameterBond Length (Å)ParameterBond Angle (°)
C4-C51.409C4-C5-C6121.4
C5-C61.392C5-C6-N1118.2
N1-C21.390C6-N1-C7a108.0
C2-N31.312N1-C2-N3115.0
N3-C3a1.385C2-N3-C3a107.4

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By simulating these spectra, researchers can assign specific molecular motions (stretching, bending, twisting) to each experimentally observed vibrational band. researchgate.net

For benzimidazole derivatives, theoretical calculations of vibrational spectra show good agreement with experimental FT-IR data. researchgate.netresearchgate.net This correlation is invaluable for confirming the molecular structure and understanding the vibrational modes associated with different functional groups. For this compound, key vibrational modes would include the N-O stretching of the nitro group, C-H stretching of the ethyl and aromatic groups, and the characteristic C=N and C=C stretching of the benzimidazole ring system. Comparing the calculated frequencies with experimental spectra helps validate the accuracy of the computational model. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. espublisher.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. espublisher.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially resulting in a smaller energy gap and influencing the molecule's electronic transitions and charge transfer properties. espublisher.comresearchgate.net FMO analysis provides a map of where these orbitals are located on the molecule, indicating the most probable sites for electrophilic and nucleophilic attack. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitroaromatic Compound Note: This table provides representative values. Specific calculations for this compound are required for precise data.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-3.20
HOMO-LUMO Gap (ΔE)3.65

Molecular Docking Studies on Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govarabjchem.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand within the enzyme's active site. researchgate.net

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the enzyme. A more negative binding energy indicates a more favorable and stable interaction. nih.gov

Docking simulations map the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's binding pocket. nih.govsemanticscholar.org For this compound, the nitrogen atoms of the imidazole ring could act as hydrogen bond acceptors, while the nitro group could also participate in hydrogen bonding or electrostatic interactions. The aromatic rings typically engage in hydrophobic and π-π stacking interactions with corresponding residues in the active site. nih.gov

Table 3: Example of Molecular Docking Results for Benzimidazole Derivatives with a Target Protein Note: This table is a generalized example. The target protein and results are illustrative and not specific to this compound.

CompoundBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Derivative 1-8.4ALA11, SER15Hydrogen Bond
Derivative 2-7.7PHE114, LYS30Hydrophobic, Hydrogen Bond
Reference Drug-7.0ALA11, GLN35Hydrogen Bond

A ligand's conformation (its three-dimensional shape) often changes upon binding to an enzyme to achieve an optimal fit within the binding pocket—a concept known as "induced fit." Molecular docking algorithms explore various possible conformations of the ligand, particularly for flexible parts like the ethyl group in this compound. semanticscholar.org

The analysis of the docked pose reveals the most stable conformation of the ligand within the active site. It shows how the molecule orients itself to maximize favorable interactions and minimize steric clashes with the protein residues. This conformational analysis is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors based on the benzimidazole scaffold. researchgate.net

Global Reactivity Parameters (GRPs) and Quantum Chemical Descriptors

Global Reactivity Parameters (GRPs) are fundamental quantum chemical descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide a quantitative measure of the chemical reactivity and stability of a molecule. The key GRPs include chemical potential (μ), electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

The energies of the HOMO and LUMO are critical as they represent the molecule's ability to donate and accept electrons, respectively. A lower HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability. For benzimidazole derivatives, these parameters are significantly influenced by the nature and position of substituents on the bicyclic ring system. Theoretical studies on similar nitro-substituted benzimidazoles have shown that the nitro group, being a strong electron-withdrawing group, tends to lower both the HOMO and LUMO energy levels and reduce the energy gap, thereby increasing the molecule's reactivity and electrophilicity. nih.gov

Below is a representative table of calculated global reactivity parameters for a substituted benzimidazole derivative, illustrating the type of data obtained from DFT calculations.

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--7.20
LUMO EnergyELUMO--2.14
Energy GapΔEELUMO - EHOMO5.06
Ionization PotentialIP-EHOMO7.20
Electron AffinityEA-ELUMO2.14
Chemical Potentialµ(EHOMO + ELUMO) / 2-4.67
Electronegativityχ4.67
Chemical Hardnessη(ELUMO - EHOMO) / 22.53
Global SoftnessS1 / (2η)0.20
Electrophilicity Indexωµ² / (2η)4.32

Note: The values presented are illustrative for a substituted imidazole derivative and are intended to represent the type of data generated in computational studies. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate the delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding interactions, charge transfer, and hyperconjugative effects. acadpubl.eu This analysis transforms the complex, delocalized molecular orbitals into localized natural bond orbitals, which correspond to the familiar Lewis structures of lone pairs and bonds.

The key aspect of NBO analysis is the examination of the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. In aromatic systems like this compound, significant delocalization is expected due to the π-conjugated system. The NBO analysis can pinpoint the specific donor-acceptor interactions that contribute most to this delocalization, such as π → π* and n → π* transitions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C1-C2)π(C3-C4)20.5
π(C5-C6)π(N1-C1)15.8
LP(N1)π(C1-C2)5.2
LP(O1) of NO2π(N-C)8.7

Note: This table provides illustrative data for a substituted imidazole derivative to demonstrate the typical output of an NBO analysis.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in modern technologies such as telecommunications, optical data storage, and signal processing. acs.org The NLO response of a molecule is determined by its behavior in the presence of a strong electric field, which is related to its molecular polarizability (α) and hyperpolarizability (β). nih.gov

Computational DFT methods are widely used to predict the NLO properties of molecules. A large hyperpolarizability value is a key indicator of a significant NLO response. Molecules with extensive π-conjugation and strong donor-acceptor groups often exhibit enhanced NLO properties. In the case of this compound, the benzimidazole ring acts as a π-system, while the nitro group serves as a potent electron acceptor. The ethyl group, being an electron-donating group, can further enhance the intramolecular charge transfer, which is a crucial factor for a high NLO response.

Theoretical studies on similar benzimidazole derivatives have shown that they can possess significant NLO properties. researchgate.net The calculated values for the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) can be used to assess the NLO potential of the compound. The magnitude of the total first hyperpolarizability (βtot) is a critical parameter for evaluating the NLO activity.

A representative table of calculated NLO properties for a substituted benzimidazole is provided below.

ParameterSymbolTypical Value
Dipole Momentµ6.5 D
Mean Polarizability<α>25 x 10-24 esu
First Hyperpolarizabilityβtot15 x 10-30 esu

Note: The values in this table are representative for a substituted benzimidazole derivative and serve to illustrate the data obtained from NLO calculations.

Mechanistic Investigations of Biological Activities of 1 Ethyl 7 Nitro 1h Benzo D Imidazole Analogs

Enzyme Inhibition Studies by Benzimidazole (B57391) Scaffolds

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of enzymes. nih.govresearchgate.net This versatility has led to the development of numerous benzimidazole-based enzyme inhibitors with diverse therapeutic applications.

Benzimidazole derivatives have emerged as a promising class of inhibitors for acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. physchemres.orgbiointerfaceresearch.com Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Numerous studies have reported the synthesis and evaluation of benzimidazole-based compounds as AChE inhibitors. nih.govnih.govresearchgate.net These compounds often exhibit potent inhibitory activity, with some derivatives showing IC50 values in the nanomolar range, comparable to or even better than standard drugs like donepezil (B133215) and tacrine (B349632). nih.govnih.gov The inhibitory mechanism can vary, with some compounds acting as mixed-mode inhibitors.

The structure-activity relationship studies have revealed that the nature and position of substituents on the benzimidazole ring are critical for AChE inhibitory potency. physchemres.org For example, the introduction of specific side chains can enhance the binding of the inhibitor to the active site of the enzyme. Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors, showing interactions with key amino acid residues in the catalytic and peripheral anionic sites of AChE. physchemres.org

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Representative Benzimidazole Derivatives

Compound SeriesRange of IC50 Values for AChE InhibitionKey Structural Features for ActivityReferences
Benzimidazole-indole-amide derivativesBetter than tacrine (standard)3,4-dimethoxyphenethyl derivative was most potent nih.gov
Benzimidazole-triazole derivatives29.5 ± 1.2 nM to 31.9 ± 0.1 nM3,4-dihydroxy substitution at the phenyl ring and 5(6)-chloro substitution at the benzimidazole ring nih.gov
2-phenyl substituted benzimidazole derivativesSignificant inhibitionPhenyl substitution at the 2-position researchgate.net

dCTPase Inhibition Profiles

Deoxycytidine triphosphate (dCTP) pyrophosphatase 1 (dCTPase) is an enzyme that plays a crucial role in regulating the intracellular nucleotide pool by degrading both standard and non-standard deoxyribonucleoside triphosphates. scispace.com Its high expression levels in various cancers have linked it to cell stemness, making it a target for therapeutic intervention. While research has led to the development of potent and selective dCTPase inhibitors, specific inhibition profiles for 1-ethyl-7-nitro-1H-benzo[d]imidazole or its direct analogs are not extensively detailed in currently available scientific literature.

5-Lipoxygenase (5-LO) Modulation

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammation. As such, 5-LO is a significant target for anti-inflammatory drug development. The modulatory effects of this compound analogs on 5-LO activity have not been specifically reported in published research.

NAD(P)H-Quinone Oxidoreductase 1 (NQO1) Interactions

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a vital antioxidant enzyme that carries out the two-electron reduction of quinones and related compounds, protecting cells from oxidative stress. The interaction of specific this compound analogs with NQO1 is not a well-documented area of study. However, other related heterocyclic structures, such as imidazo[5,4-f]benzimidazolequinones, have been studied for their relationship with NQO1 activity, suggesting that the broader benzimidazole family has the potential for such interactions.

Cyclin-Dependent Kinase-8 (CDK8) Binding Efficacy

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex that regulates gene transcription and has emerged as a target in oncology. While the benzimidazole scaffold is a common feature in various kinase inhibitors, specific data on the binding efficacy of this compound analogs to CDK8 are not available in the public research domain.

Modulation of Cellular Pathways and Signaling Mechanisms

Cell Cycle Arrest Induction (e.g., G2/M Phase)

A significant body of research demonstrates that various benzimidazole derivatives can exert anticancer effects by inducing cell cycle arrest, frequently at the G2/M checkpoint. This mechanism prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

For instance, studies on anthelmintic benzimidazoles like albendazole (B1665689) have shown they cause an accumulation of cells in the G2/M phase. nih.gov More broadly, benzimidazole compounds have been found to induce G2/M arrest in glioblastoma cells through the p53/p21/cyclin B1 pathway. scispace.com Similarly, novel synthesized 1H-benzo[d]imidazole derivatives have been identified as causing prominent G2/M arrest in various cancer cell lines. nih.gov This biological activity is a cornerstone of the anticancer potential of the benzimidazole scaffold. While not specific to the 1-ethyl-7-nitro variant, these findings establish a key mechanism for related compounds.

Table 1: Effect of Benzimidazole Analogs on Cell Cycle Progression

Compound Class Cell Line(s) Observed Effect Pathway Implicated
Anthelmintic Benzimidazoles Glioblastoma, Lymphoma G2/M Phase Arrest -
Benzimidazole Derivatives Glioblastoma G2/M Phase Arrest p53/p21/cyclin B1

Quorum Sensing Inhibition in Bacterial Systems (e.g., PqsR in Pseudomonas aeruginosa)

Quorum sensing (QS) is a bacterial communication system that controls virulence and biofilm formation, making it an attractive target for antimicrobial therapies. The Pseudomonas Quinolone System (pqs) is a key QS system in the opportunistic pathogen Pseudomonas aeruginosa. The transcriptional regulator PqsR (also known as MvfR) is a critical component of this system.

Research has successfully identified benzimidazole-based compounds as potent inhibitors of PqsR. A hit-to-lead optimization process, starting from a previously identified inhibitor, led to the discovery of highly potent PqsR antagonists. nih.gov One such analog, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile , demonstrated the ability to inhibit the PqsR-controlled transcriptional reporter in P. aeruginosa at low sub-micromolar concentrations. nih.govmdpi.com

The inhibitory mechanism involves blocking PqsR, which in turn reduces the production of virulence factors like pyocyanin (B1662382) and 2-alkyl-4(1H)-quinolones (AQs). nih.gov This disruption of the pqs system interferes with biofilm maturation and can potentiate the efficacy of conventional antibiotics. nih.govbldpharm.com

Table 2: PqsR Inhibition by Benzimidazole Analogs

Compound Target Activity Effect
2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile PqsR (MvfR) Potent Antagonist Inhibition of pyocyanin and AQ production; Interference with biofilm formation

Nuclear Factor-kappa B (NF-κB) Regulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of cellular processes including inflammation, immune responses, cell proliferation, and apoptosis. nih.gov Its dysregulation is linked to various diseases, making it a key target for therapeutic intervention. nih.gov The NF-κB signaling pathway is typically held in a latent state by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent release of NF-κB, which then translocates to the nucleus to activate gene transcription. mdpi.com

While direct studies on this compound are limited, research on analogous benzimidazole structures provides insight into their potential for NF-κB pathway modulation. A series of 2-aminobenzimidazoles has been identified as selective inhibitors of NF-κB activation specifically induced by protein kinase C (PKC) pathway activators, which are crucial for T and B lymphocyte activation. nih.govresearchgate.net These compounds represent important chemical tools for dissecting cellular mechanisms driven by B and T cell antigen receptors. nih.gov The mechanism for many NF-κB inhibitors involves preventing the phosphorylation of IκBα, thereby blocking the entire downstream cascade. nih.gov Although the precise mechanism for nitro-substituted benzimidazoles like the titular compound is not fully elucidated, the benzimidazole core is a known pharmacophore capable of interacting with key signaling proteins. The presence of the nitro group, a strong electron-withdrawing feature, can significantly alter the electronic distribution of the molecule, potentially influencing its binding affinity to targets within the NF-κB pathway. nih.gov

Structure-Activity Relationships (SAR) in Benzimidazole Derivatization

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govnih.gov Key positions for modification that significantly influence pharmacological effects include the N1, C2, C5, and C6 positions. rsc.org The following sections detail the structure-activity relationships (SAR) pertinent to this compound analogs.

Substitution at the N1 position of the benzimidazole ring is a critical determinant of biological activity, often influencing the compound's lipophilicity, cell permeability, and interaction with target macromolecules. acs.orggsconlinepress.com The introduction of an alkyl group, such as the ethyl group in this compound, is a common strategy to modulate these properties.

The specific nature of the N1-substituent is crucial. While a bulky aromatic substitution at the N1 position was found to be unsuitable for anti-inflammatory activity in one study, small alkyl groups are often favored. nih.gov However, simply increasing the length of the alkyl chain does not always lead to enhanced activity and can have differential effects depending on the specific biological endpoint.

The nitro group is a powerful modulator of biological activity due to its strong electron-withdrawing nature and its potential for bioreduction. nih.govsvedbergopen.com Its presence on the benzimidazole ring significantly impacts the molecule's electronic properties, polarity, and potential metabolic pathways. nih.gov

The electron-withdrawing effect of the nitro group can alter the pKa of the benzimidazole ring and influence hydrogen bonding capabilities, which can be critical for receptor binding. beilstein-journals.org This electronic modulation can deactivate certain positions on the aromatic ring, affecting polarity and favoring interactions with nucleophilic sites on target proteins, such as enzymes. nih.gov Furthermore, the nitro group itself can act as a pharmacophore. Under hypoxic conditions, the nitro group can be reduced to form reactive nitroso and superoxide (B77818) species that can bind covalently to DNA or other cellular macromolecules, leading to cytotoxicity. nih.gov This mechanism is a key component of the antimicrobial activity of many nitro-containing compounds. nih.gov

The position of the nitro group on the benzimidazole ring is critical for determining its biological potency. While direct comparative studies across all positions (4, 5, 6, and 7) are scarce, it is well-established in medicinal chemistry that positional isomerism can lead to vastly different pharmacological profiles. For example, studies on 5(6)-nitrobenzimidazole derivatives have demonstrated significant antiprotozoal activity. nih.gov The placement of the nitro group at the 7-position, as in this compound, would uniquely influence the electron density and steric environment around the N1 position, potentially leading to a distinct interaction profile with biological targets compared to other isomers.

The biological activity of benzimidazole derivatives is further modulated by substituents on the benzene (B151609) portion of the core structure and by the length of alkyl chains, particularly at the N1-position.

Substituents on the Benzene Ring: The benzene ring of the benzimidazole scaffold can be modified with various functional groups to tune activity. The introduction of electron-withdrawing groups, such as halogens or the aforementioned nitro group, can enhance lipophilicity and influence how the molecule interacts with target sites. nih.gov For example, disubstitution on a phenyl ring attached to a benzimidazole core has been shown to reduce cytotoxicity while enhancing DNA-ligand stability. nih.gov In a series of 2-substituted benzimidazoles, the presence of an electron-withdrawing group was found to be more beneficial for certain activities than an electron-donating group. nih.gov

Alkyl Chain Length at N1: The length of the N-alkyl chain has a significant and often non-linear impact on biological activity. This is typically attributed to changes in lipophilicity, which affects membrane permeability and binding to hydrophobic pockets in target proteins.

Antiproliferative Activity: In one study of 2-phenyl-1H-benzimidazole derivatives, anticancer activity against HeLa cells showed a linear increase as the N1-alkyl chain was lengthened from one carbon (methyl) to five carbons (pentyl). A further increase in chain length to six or seven carbons resulted in a slight decrease in activity. acs.org

Antifungal Activity: Conversely, for a series of N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives, increasing the number of carbons in the N1-alkyl chain beyond one (methyl) led to a negative impact on antifungal potency. nih.gov

Table 1: Effect of N1-Alkyl Chain Length on Antiproliferative Activity of 2-phenyl-1H-benzimidazole Derivatives against HeLa Cells Data synthesized from literature findings. acs.org

Compound Series (N1-substituent)Alkyl Chain LengthIC₅₀ (µM)
1a1 (Methyl)100.00
1b2 (Ethyl)85.62
1c3 (Propyl)54.11
1d4 (Butyl)32.55
1e5 (Pentyl)21.93
1f6 (Hexyl)27.48
1g7 (Heptyl)33.10

**Table 2: Influence of N1-Alkyl Chain Length on Antifungal Activity of 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole Analogs against A. niger*** *Data synthesized from literature findings. nih.gov

Compound Series (N1-substituent)Alkyl Chain LengthMIC (µg/mL)
3 (Unsubstituted)0 (H)512
3a1 (Methyl)64
3b-g2-7 (Ethyl to Heptyl)>1024

Exploration of 1 Ethyl 7 Nitro 1h Benzo D Imidazole and Analogs in Material Science

Applications in Organic Light-Emitting Diodes (OLEDs) Research

The electronic properties of benzimidazole (B57391) derivatives can be finely tuned by introducing various substituents to the benzimidazole ring system. For instance, the incorporation of aromatic groups like pyrene (B120774) has led to the development of novel blue emitters for OLEDs. nih.govnsf.govnih.govresearchgate.net The specific molecular design of these compounds aims to decrease intermolecular aggregation and disrupt crystallinity in the solid-state, which is crucial for achieving efficient and pure color emission. nih.govnih.govresearchgate.net

In one study, a pyrene-benzimidazole derivative was used as a non-doped emissive layer in an OLED, resulting in a device with pure blue electroluminescence. nih.govresearchgate.net The performance of such OLEDs is often evaluated based on several key parameters, as detailed in the table below, which showcases representative data for a device using a benzimidazole-based emitter.

Performance Metric Value Voltage
External Quantum Efficiency (EQE)0.35 (±0.04)%5.5 V
Luminance100 (±6) cd m⁻²5.5 V
Highest EQE4.3 (±0.3)%3.5 V
Highest Luminance290 (±10) cd m⁻²7.5 V
CIE Coordinates(0.1482, 0.1300)-
Table based on data for a prototype OLED using a pyrene-benzimidazole derivative as the emissive layer. nih.govresearchgate.net

The introduction of a nitro group, as in 1-ethyl-7-nitro-1H-benzo[d]imidazole, would be expected to significantly influence the electronic properties of the molecule due to the strong electron-withdrawing nature of the nitro functional group. This could potentially lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which may facilitate electron injection in an OLED device. However, it may also impact the emission color and efficiency, and detailed experimental studies would be required to determine the precise effects.

Future Directions and Research Perspectives for 1 Ethyl 7 Nitro 1h Benzo D Imidazole Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, such as high temperatures and the use of strong acids or transition metal catalysts, which can lead to environmental concerns and difficulties in product purification. Recent advancements in green chemistry offer promising alternatives for the synthesis of benzimidazole (B57391) derivatives, which could be adapted for 1-ethyl-7-nitro-1H-benzo[d]imidazole.

A comparative overview of conventional versus potential green synthetic approaches is presented in Table 1.

Parameter Conventional Synthesis Potential Green Synthesis
Solvents Often toxic organic solventsWater, ethanol, deep eutectic solvents
Catalysts Strong acids, transition metalsRecyclable catalysts (e.g., zeolites, nanocatalysts)
Energy Source Conventional heating (reflux)Microwave irradiation, ultrasound
Reaction Time Often several hoursCan be reduced to minutes
Work-up Tedious extraction and purificationSimpler work-up, potential for solvent-free reactions
Waste Generation SignificantMinimized

The exploration of these green synthetic routes will be crucial for the sustainable production of this compound and its derivatives for various applications.

Advanced Computational Modeling for Rational Design of Benzimidazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. researchgate.net For this compound, advanced computational modeling techniques can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules.

Density Functional Theory (DFT) studies can be employed to calculate various molecular properties, such as orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. researchgate.netnih.gov This information is vital for understanding the molecule's reactivity and designing derivatives with tailored electronic characteristics. For example, MEP maps can predict sites susceptible to electrophilic or nucleophilic attack, guiding chemical modifications. nih.gov

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with specific protein targets, which is a cornerstone of structure-based drug design. mdpi.comnih.gov This approach can help in identifying potential biological targets and in designing derivatives with improved inhibitory activity. mdpi.com The insights gained from these computational studies can significantly accelerate the discovery and optimization of new benzimidazole-based therapeutic agents or functional materials. researchgate.netnih.gov

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation of Biological Activities

Understanding the detailed mechanism of action is crucial for the development of any new therapeutic agent. For this compound, which belongs to the class of nitroaromatic compounds, integrated "omics" approaches can provide a comprehensive view of its biological effects. nih.gov These technologies, including proteomics, metabolomics, and transcriptomics, allow for the large-scale study of proteins, metabolites, and gene expression in response to treatment with the compound.

Proteomic analysis can identify the protein targets of this compound and reveal changes in protein expression and post-translational modifications within cells. nih.gov This can help to elucidate the signaling pathways affected by the compound. Metabolomics can provide a snapshot of the metabolic changes induced by the compound, offering insights into its effects on cellular metabolism. mdpi.com Transcriptomics, on the other hand, can identify changes in gene expression, providing a broader understanding of the cellular response.

By integrating data from these different omics platforms, researchers can construct a detailed picture of the mechanism of action of this compound, identify potential biomarkers of its activity, and uncover mechanisms of resistance. nih.govmdpi.com This comprehensive understanding is essential for its further development as a potential therapeutic agent.

Exploration of Emerging Applications in Advanced Materials and Nanoscience

The unique photophysical and electronic properties of benzimidazole derivatives make them attractive candidates for applications in advanced materials and nanoscience. nih.gov The presence of both an electron-donating ethyl group and an electron-withdrawing nitro group in this compound suggests that it may possess interesting optical and electronic properties suitable for various applications.

In materials science, benzimidazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. researchgate.net The ability of the benzimidazole scaffold to form stable complexes with various metal ions also opens up possibilities for the development of novel catalysts and coordination polymers. nih.gov

In the field of nanoscience, functionalized benzimidazoles can be used to modify the surface of nanoparticles, imparting specific functionalities and improving their dispersibility and biocompatibility. biointerfaceresearch.com The incorporation of this compound into nanostructured materials could lead to the development of novel drug delivery systems, diagnostic probes, or electronic devices. Further research into the synthesis and characterization of nanomaterials incorporating this compound will be crucial to unlock its full potential in these emerging fields.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-ethyl-7-nitro-1H-benzo[d]imidazole to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (60–100°C), solvent choice (e.g., DMF or ethanol), and reaction time (6–12 hours). Nitration at the 7-position requires careful stoichiometry of nitric acid to avoid over-nitration. Purification via column chromatography or recrystallization in ethanol can enhance purity. Monitoring intermediates using TLC and characterizing products via melting point analysis and NMR (¹H/¹³C) ensures reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign chemical shifts to confirm the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.5 ppm for CH₂) and nitro group (meta to imidazole ring, deshielding adjacent protons).
  • HRMS : Validates molecular weight (C₉H₉N₃O₂, [M+H]⁺ = 192.0775).
  • IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
    Cross-referencing with databases like Cambridge Structural Database (CSD) via Mercury software aids in structural validation .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against bacterial/fungal strains.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., MtIMPDH inhibition for tuberculosis research, IC₅₀ calculation).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HUVECs) to assess safety margins.
    Use positive controls (e.g., fluconazole for antifungal assays) and triplicate experiments to ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in nitro group positioning during synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to determine crystal structure and confirm nitro group orientation .
  • DFT Calculations : Compare experimental NMR data with B3LYP/6-31G*-optimized structures to validate tautomerism or regioselectivity .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled derivatives to track nitro group behavior during reactions .

Q. What computational strategies are effective for target identification and binding mode analysis?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like EGFR or MtIMPDH. Focus on hydrogen bonding with the nitro group and π-π stacking with the benzimidazole core .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.1, moderate bioavailability) and toxicity (e.g., hepatotoxicity alerts via ProTox-II) .
  • MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Q. How to design structure-activity relationship (SAR) studies to enhance bioactivity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃ at position 5) to enhance electron deficiency and target binding. Compare with 7-methoxy or 7-chloro derivatives .
  • Case Study : Replace the ethyl group with propyl or cyclopropyl to study steric effects on MtIMPDH inhibition (Ki reduction from 0.55 µM to sub-micromolar ranges) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., nitro group as hydrogen bond acceptor) using Discovery Studio .

Q. How can crystallography and spectroscopy address discrepancies in reported tautomeric forms?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor tautomeric equilibria (e.g., nitro vs. keto forms) by acquiring spectra at 25°C and −40°C .
  • Synchrotron XRD : High-resolution data (≤0.8 Å) resolves electron density ambiguities around the nitro group .
  • Solid-State NMR : Compare crystalline vs. solution-phase structures to detect polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.